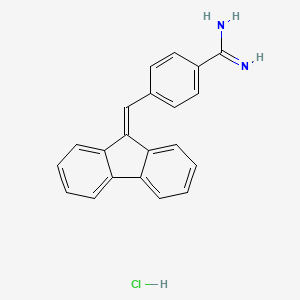

Paranyline Hydrochloride

Description

Properties

CAS No. |

5585-60-4 |

|---|---|

Molecular Formula |

C21H17ClN2 |

Molecular Weight |

332.8 g/mol |

IUPAC Name |

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C21H16N2.ClH/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-13H,(H3,22,23);1H |

InChI Key |

INDZCVYWKNWKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl |

Appearance |

Solid powder |

Other CAS No. |

5585-60-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Paranyline hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Pargyline Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargyline (B1678468) hydrochloride, a non-selective, irreversible monoamine oxidase (MAO) inhibitor, was a notable development in the early pharmacological management of hypertension. First described in 1960 and introduced for medical use in 1963 under the trade name Eutonyl, its development marked a significant step in understanding the role of monoamine oxidase in cardiovascular regulation. This technical guide provides a comprehensive overview of the discovery and development timeline of pargyline hydrochloride, detailing its synthesis, preclinical and clinical evaluation, and the elucidation of its mechanism of action. The document includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a thorough resource for researchers and professionals in drug development.

Discovery and Development Timeline

The journey of pargyline hydrochloride from a laboratory curiosity to a clinical antihypertensive agent spanned several years of intensive research and development.

| Milestone | Year | Description |

| First Described | 1960 | Pargyline is first described in scientific literature. |

| Developmental Code | Early 1960s | Assigned the developmental code name MO-911 by Abbott Laboratories.[1] |

| Market Introduction | 1963 | Introduced for medical use as an antihypertensive agent in the United States and the United Kingdom by Abbott Laboratories.[1] |

| FDA Approval | circa 1963 | Pargyline hydrochloride was approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate to severe hypertension. While some sources indicate a later date of 1982, the initial approval for its use as an antihypertensive aligns with its market introduction in 1963.[2] |

| Discontinuation | By 2007 | The use of pargyline was largely discontinued (B1498344) due to the development of newer antihypertensive agents with more favorable safety profiles and fewer drug-food interactions. |

Chemical Synthesis

The synthesis of pargyline hydrochloride involves the formation of N-benzyl-N-methylprop-2-yn-1-amine from precursor molecules, followed by its conversion to the hydrochloride salt.

Synthesis of N-benzyl-N-methylprop-2-yn-1-amine (Pargyline)

A common laboratory-scale synthesis involves the reaction of N-methylbenzylamine with propargyl bromide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylbenzylamine in a suitable aprotic solvent such as acetonitrile (B52724) or acetone.

-

Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate, to the solution to act as a proton scavenger.

-

Alkylation: While stirring, slowly add propargyl bromide to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product (N-benzyl-N-methylprop-2-yn-1-amine) by vacuum distillation or column chromatography.

Conversion to Pargyline Hydrochloride

The purified free base is then converted to its more stable hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified N-benzyl-N-methylprop-2-yn-1-amine in a dry, inert solvent such as diethyl ether.

-

Acidification: While stirring and cooling in an ice bath, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise.

-

Precipitation: Pargyline hydrochloride will precipitate out of the solution as a white solid.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield the final product.

Mechanism of Action and Signaling Pathway

Pargyline hydrochloride exerts its therapeutic effect primarily through the irreversible inhibition of monoamine oxidase (MAO). This enzyme is crucial for the degradation of monoamine neurotransmitters such as norepinephrine (B1679862), dopamine, and serotonin.

Pargyline is a non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B isoforms, although it shows a slight preference for MAO-B. The antihypertensive effect of pargyline is believed to be centrally mediated. By inhibiting MAO in the brain, pargyline increases the concentration of norepinephrine in central adrenergic neurons. This accumulation of norepinephrine is thought to stimulate presynaptic α2-adrenergic receptors, which are inhibitory autoreceptors. Activation of these receptors leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.[3][4]

Preclinical and Clinical Data

In Vitro MAO Inhibition

Pargyline's inhibitory activity against MAO-A and MAO-B has been quantified in numerous studies.

| Enzyme | Parameter | Value | Species | Reference |

| MAO-A | IC50 | 11.52 nM | Human | |

| MAO-B | IC50 | 8.20 nM | Human | |

| MAO-A | Ki | 13 µM | - | |

| MAO-B | Ki | 0.5 µM | - |

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorescence-based)

This protocol is adapted from commercially available MAO inhibitor screening kits.

-

Reagent Preparation:

-

Prepare a stock solution of pargyline hydrochloride in a suitable solvent (e.g., DMSO).

-

Dilute recombinant human MAO-A or MAO-B enzyme to the desired concentration in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a substrate solution containing a fluorogenic MAO substrate (e.g., kynuramine (B1673886) or a proprietary substrate) and horseradish peroxidase in assay buffer.

-

-

Assay Procedure:

-

Add serial dilutions of the pargyline hydrochloride stock solution to the wells of a 96-well black microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the diluted MAO-A or MAO-B enzyme solution to each well.

-

Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of pargyline.

-

Normalize the reaction rates to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the pargyline concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Clinical Trials in Hypertension

Early clinical trials in the 1960s established the efficacy of pargyline hydrochloride in treating hypertension.

| Study (Year) | Number of Patients | Dosage Range (mg/day) | Key Findings |

| Ford (1961)[5] | - | - | Demonstrated the antihypertensive properties of pargyline. |

| Bryant et al. (1961) | - | - | Compared pargyline with sulphonamide diuretics, showing its effectiveness as a non-hydrazine MAO inhibitor for hypertension. |

| Holt (1967)[6] | - | - | Evaluated the use of pargyline hydrochloride in essential hypertension in a clinical trial setting. |

| Gibbs (1966)[7] | - | - | Case reports on the evaluation of pargyline hydrochloride in essential hypertension in general practice. |

Conclusion

Pargyline hydrochloride holds a significant place in the history of antihypertensive therapy. Its development not only provided a new treatment option for hypertension at the time but also contributed to the broader understanding of the role of monoamine oxidase in the central regulation of blood pressure. While its clinical use has been superseded by newer agents with improved safety and tolerability profiles, the study of pargyline continues to offer valuable insights for researchers in pharmacology and drug development. The detailed protocols and data presented in this guide serve as a comprehensive resource for understanding the scientific journey of this important molecule.

References

- 1. Pargyline - Wikipedia [en.wikipedia.org]

- 2. Pargyline Hydrochloride | C11H14ClN | CID 9373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Central mediation of the antihypertensive effect of pargyline in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical and pharmacologic observations on a monoamine oxidase inhibitor (pargyline hydrochloride) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paryline hydrochloride in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential hypertension in general practice. An evaluation of pargyline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Pargyline Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Mechanism of Action

This technical guide provides an in-depth analysis of Pargyline hydrochloride, a well-established monoamine oxidase (MAO) inhibitor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, structural features, and biochemical activity.

Chemical and Physical Properties

Pargyline hydrochloride is the salt form of Pargyline, a synthetic compound belonging to the benzylamine (B48309) derivative class.[1] It presents as a solid, crystalline powder.[2] The key physicochemical properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClN | [3][4][5] |

| Molecular Weight | 195.69 g/mol | [3][4][5][6] |

| IUPAC Name | N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | [1][4][5] |

| CAS Number | 306-07-0 | [3][4][5] |

| Melting Point | 154-163 °C | [3] |

| Solubility | Water: 50 mg/mL, up to 100 mMEthanol: up to 100 mM | [5] |

| Appearance | White or off-white powder or crystals |

Chemical Structure

Pargyline is structurally classified as a derivative of benzylamine, specifically N-methyl-N-propargylbenzylamine.[1] Its structure is characterized by a central tertiary amine linked to three key functional groups:

-

A benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group).

-

A methyl group .

-

A propargyl group (a prop-2-yn-1-yl group), which contains a terminal alkyne.

The presence of the propargyl group is critical to its mechanism of action as an irreversible "suicide" inhibitor of monoamine oxidase. The hydrochloride salt form enhances its solubility and stability for pharmaceutical and research applications.[3] Pargyline is also a lipophilic compound, which is predicted to allow it to cross the blood-brain barrier.[1]

Mechanism of Action: Monoamine Oxidase Inhibition

Pargyline functions as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][6][7] There are two primary isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities.

-

MAO-A preferentially metabolizes serotonin, norepinephrine (B1679862), and epinephrine.[3][8]

-

MAO-B primarily deaminates phenylethylamine and other trace amines.[8]

Pargyline exhibits a preference for MAO-B inhibition, although it inhibits both isoforms irreversibly, especially with continuous administration.[1][6] The inhibition constants (Ki) highlight this selectivity:

| Target | Kᵢ Value | Source(s) |

| MAO-A | 13 µM | [6][7] |

| MAO-B | 0.5 µM | [6][7] |

The irreversible inhibition occurs when the propargyl group of Pargyline forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme. This action effectively inactivates the enzyme, preventing it from metabolizing its target neurotransmitters.[2] The resulting increase in the concentration of monoamines like dopamine (B1211576) and norepinephrine in the brain and other tissues is responsible for its therapeutic effects, such as its antihypertensive action, and its potential as an antidepressant.[1][2][4]

Experimental Protocols

The following section outlines a generalized methodology for assessing the inhibitory activity of Pargyline hydrochloride against MAO enzymes in vitro. This protocol is based on common fluorometric or luminescent assays.

Objective: To determine the IC₅₀ value of Pargyline hydrochloride for MAO-A and MAO-B.

Materials:

-

Pargyline hydrochloride

-

MAO-A and MAO-B enzymes (recombinant)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

MAO substrate (e.g., a non-fluorescent substrate that yields a fluorescent product)

-

Detection reagent

-

96-well microplate (black, for fluorescence assays)

-

Plate reader

Methodology:

-

Preparation of Pargyline Stock Solution:

-

Accurately weigh a precise amount of Pargyline hydrochloride powder.

-

Dissolve in a suitable solvent, such as DMSO or ethanol, to create a high-concentration stock solution (e.g., 10 mM).[9]

-

Vortex or sonicate until fully dissolved.

-

Prepare serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the diluted Pargyline hydrochloride solutions. Include a vehicle control (assay buffer with the same final concentration of the solvent) and a positive control inhibitor.[9]

-

Add the diluted MAO-A or MAO-B enzyme solution to the appropriate wells.

-

Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.[9]

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Incubate the plate for the required reaction time (e.g., 30-60 minutes) at 37°C, protected from light.[9]

-

Stop the reaction and develop the signal by adding the detection reagent as per the manufacturer's instructions.[9]

-

Measure the fluorescence or luminescence using a plate reader at the appropriate wavelengths.[9]

-

-

Data Analysis:

-

Subtract the background reading (from wells containing no enzyme) from all other readings.[9]

-

Calculate the percentage of MAO inhibition for each concentration of Pargyline hydrochloride relative to the vehicle control.[9]

-

Plot the percentage of inhibition against the logarithm of the Pargyline hydrochloride concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[9]

-

Conclusion

Pargyline hydrochloride remains a significant tool in neuroscience and pharmacology research due to its well-characterized profile as an irreversible MAO inhibitor with a preference for the MAO-B isoform. Its distinct chemical structure, centered on the reactive propargyl group, defines its mechanism of action and biological effects. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the study and development of enzyme inhibitors and related therapeutic agents.

References

- 1. Pargyline - Wikipedia [en.wikipedia.org]

- 2. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PARGYLINE HYDROCHLORIDE | 306-07-0 [m.chemicalbook.com]

- 4. Pargyline Hydrochloride | C11H14ClN | CID 9373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pargyline hydrochloride, Monoamine oxidase (MAO) inhibitor (CAS 306-07-0) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

Pargyline Hydrochloride: An In-Depth Technical Guide for In Vitro Dopamine Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of pargyline (B1678468) hydrochloride as a tool for studying dopamine (B1211576) metabolism in vitro. Pargyline, an irreversible inhibitor of monoamine oxidase (MAO), serves as a critical agent for elucidating the dynamics of dopamine degradation pathways. This document details its mechanism of action, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its application in in vitro systems, and provides visual representations of both the biochemical pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize pargyline hydrochloride in their investigations of dopamine neurochemistry.

Introduction: The Role of Pargyline in Dopamine Research

Dopamine, a central catecholamine neurotransmitter, is critically involved in numerous physiological processes, including motor control, motivation, reward, and cognitive function. Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. The metabolic degradation of dopamine is a key mechanism controlling its synaptic availability and signaling duration. A primary enzyme responsible for this degradation is monoamine oxidase (MAO).

Pargyline hydrochloride is a propargylamine-based irreversible inhibitor of MAO. While it has been historically used as an antihypertensive agent, its potent enzymatic inhibition has made it an invaluable tool in neuropharmacology research. Pargyline's primary utility in the laboratory is to block the oxidative deamination of dopamine, thereby allowing researchers to study the consequences of reduced dopamine metabolism and to investigate the roles of alternative metabolic pathways.

This guide will focus on the in vitro application of pargyline hydrochloride to dissect the intricacies of dopamine metabolism, providing both the theoretical background and practical methodologies required for such studies.

Mechanism of Action

Pargyline functions by irreversibly inhibiting monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, which are located on the outer mitochondrial membrane and exhibit different substrate specificities and inhibitor sensitivities.[1]

-

MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine.[1]

-

MAO-B shows a preference for phenylethylamine and is the primary isoenzyme responsible for the metabolism of dopamine in the human brain.[1]

Pargyline is considered a non-selective MAO inhibitor, though it demonstrates a slight preference for MAO-B.[2] By forming a covalent bond with the FAD cofactor of the enzyme, pargyline inactivates it, leading to an accumulation of MAO substrates, including dopamine, within the cell. This inhibition allows for the study of dopamine dynamics in the absence of its primary degradation pathway.

Quantitative Data: Inhibitory Potency of Pargyline

The inhibitory potency of pargyline is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions, such as the enzyme source (species and tissue) and the substrate used in the assay.

| Enzyme Target | Parameter | Value (nM) | Species/System |

| MAO-A | IC50 | 11.52 | Not Specified |

| Ki | 13,000 | Not Specified[3][4] | |

| MAO-B | IC50 | 8.20 | Not Specified |

| IC50 | 404 | Human[5][6] | |

| Ki | 500 | Not Specified[3][4] |

Signaling Pathways in Dopamine Metabolism

The metabolism of dopamine is a complex process involving multiple enzymatic steps. Pargyline's inhibition of MAO-B significantly alters these pathways, redirecting dopamine towards other metabolic routes.

Experimental Protocols

In Vitro MAO-B Inhibition Assay using Rat Brain Mitochondria

This protocol describes a method to determine the IC50 of pargyline for MAO-B in isolated rat brain mitochondria using a fluorometric assay.

5.1.1. Materials

-

Freshly dissected rat striatum

-

Homogenization Buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Assay Buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4)

-

Pargyline hydrochloride

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

96-well black microplates

-

Fluorometric microplate reader

5.1.2. Procedure

-

Mitochondrial Fraction Preparation:

-

Homogenize fresh rat striatum in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in assay buffer and determine the protein concentration.[5]

-

-

MAO-B Inhibition Assay:

-

Prepare serial dilutions of pargyline hydrochloride in the assay buffer.

-

In a 96-well black microplate, add the mitochondrial preparation (e.g., 20-50 µg of protein per well).

-

Add the pargyline dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.[5]

-

Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity (excitation ~545 nm, emission ~590 nm) kinetically over 30-60 minutes at 37°C.[5]

-

Calculate the rate of reaction for each well.

-

Normalize the reaction rates to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the pargyline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

-

Analysis of Dopamine and Metabolites in Brain Tissue Slices using HPLC-EC

This protocol outlines a method to assess the effect of pargyline on the levels of dopamine, DOPAC, and HVA in rat striatal slices.

5.2.1. Materials

-

Freshly prepared rat striatal slices (e.g., 300 µm thickness)

-

Artificial cerebrospinal fluid (aCSF)

-

Pargyline hydrochloride

-

0.1 M Perchloric acid (PCA)

-

HPLC system with electrochemical detection (HPLC-EC)

-

C18 reverse-phase column

5.2.2. Procedure

-

Tissue Slice Preparation and Incubation:

-

Prepare acute coronal striatal slices and allow them to recover in oxygenated aCSF.

-

Incubate the slices in aCSF containing different concentrations of pargyline hydrochloride (or vehicle) for a predetermined time (e.g., 30-60 minutes).

-

-

Sample Preparation:

-

HPLC-EC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate dopamine, DOPAC, and HVA using a C18 reverse-phase column with an appropriate mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).[8]

-

Detect the analytes using an electrochemical detector set at an oxidizing potential (e.g., +0.7 V).[2]

-

-

Data Analysis:

-

Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of standard solutions.

-

Normalize the concentrations to the protein content of the tissue homogenate.

-

Analyze the effect of different pargyline concentrations on the levels of dopamine and its metabolites.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment investigating the effects of pargyline on dopamine metabolism in brain tissue.

Expected Outcomes and Data Interpretation

Upon inhibition of MAO with pargyline in an in vitro setting, the following changes in dopamine and its metabolites are expected:

-

Increased Dopamine Levels: By blocking its primary degradation pathway, pargyline leads to an accumulation of dopamine.

-

Decreased DOPAC and HVA Levels: As DOPAC is a direct product of MAO-mediated dopamine metabolism, its levels are expected to decrease significantly. Consequently, the levels of HVA, which is formed from DOPAC, will also be reduced.[9]

-

Increased 3-MT Levels: With the MAO pathway inhibited, dopamine may be shunted towards the COMT pathway, potentially leading to an increase in 3-methoxytyramine (3-MT).[6]

By quantifying these changes across a range of pargyline concentrations, researchers can establish a dose-response relationship and gain insights into the relative contributions of different metabolic pathways to dopamine clearance under various experimental conditions.

Conclusion

Pargyline hydrochloride is a potent and versatile tool for the in vitro study of dopamine metabolism. Its irreversible inhibition of MAO allows for the controlled manipulation of dopamine degradation, enabling detailed investigations into the biochemical consequences. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to design and execute robust in vitro studies. A thorough understanding of pargyline's mechanism of action and the application of precise analytical techniques are paramount to generating high-quality, interpretable data that will further our understanding of dopamine neurochemistry and its role in health and disease.

References

- 1. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of short and long-lasting effects of pargyline on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of long-term treatment with selective monoamine oxidase A and B inhibitors on dopamine release from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Formation and clearance of interstitial metabolites of dopamine and serotonin in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of clorgyline and pargyline on deaminated metabolites of norepinephrine, dopamine and serotonin in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Antidepressant Potential of Pargyline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargyline (B1678468), a non-selective, irreversible monoamine oxidase (MAO) inhibitor, was initially developed and marketed as an antihypertensive agent under the trade name Eutonyl in the 1960s. However, early clinical observations of mood-elevating effects in hypertensive patients prompted a series of investigations into its potential as an antidepressant. This technical guide provides an in-depth review of these early studies, focusing on the core data, experimental methodologies, and proposed mechanisms of action that laid the groundwork for our understanding of MAO inhibitors in the treatment of depression. While Pargyline was never officially licensed for the treatment of depression, these foundational studies offer valuable insights into the pharmacology of MAO inhibition and its behavioral and neurochemical consequences.

Core Mechanism of Action: Monoamine Oxidase Inhibition

Pargyline exerts its pharmacological effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. This inhibition prevents the breakdown of key monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), in the presynaptic neuron. The resulting increase in the synaptic availability of these neurotransmitters is believed to be the primary mechanism underlying its antidepressant effects. While it is a non-selective inhibitor, some early research suggested a degree of selectivity for MAO-B, particularly with acute administration; however, chronic use leads to the inhibition of both enzymes.

Clinical Studies on the Antidepressant Effects of Pargyline

The initial explorations of Pargyline's antidepressant properties were conducted in the early 1960s. These studies, while pioneering, often lacked the rigorous design of modern clinical trials. Nevertheless, they provided the first clinical evidence of Pargyline's potential efficacy in treating depressive disorders.

Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative data extracted from early clinical investigations of Pargyline in depressed patients.

Table 1: Summary of a Clinical Study of Pargyline in Depressed Outpatients (Miller, Roberts & Fellner, 1964)

| Parameter | Value |

| Number of Patients | 25 |

| Patient Population | Private practice outpatients with depressive symptoms |

| Pargyline Dosage | 25 mg to 100 mg daily |

| Treatment Duration | Not specified |

| Primary Outcome | Clinical observation of improvement |

| Reported Efficacy | "low order of clinical effectiveness as an antidepressant agent" |

| Notable Side Effects | Not specified in detail in the abstract |

Table 2: Summary of a Comparative Study of Pargyline and Tranylcypromine in Hospitalized Depressed Patients (Janecek, Schiele & Vestre, 1963)

| Parameter | Pargyline Group | Tranylcypromine Group |

| Number of Patients | 20 | 20 |

| Patient Population | Hospitalized patients with psychotic depressive reactions | Not specified |

| Pargyline Dosage | Mean of 125 mg daily (range 50-200 mg) | Not applicable |

| Tranylcypromine Dosage | Not applicable | 20-60 mg daily |

| Treatment Duration | 4 weeks | 4 weeks |

| Primary Outcome | Improvement on a Multidimensional Scale for Rating Psychiatric Patients | Improvement on a Multidimensional Scale for Rating Psychiatric Patients |

| Reported Efficacy | Showed some antidepressant effect, but less than tranylcypromine | More effective than pargyline |

| Notable Side Effects | Dizziness, weakness, fainting, nausea, vomiting, headache, edema | Dizziness, weakness, fainting, nausea, vomiting, headache, edema |

Table 3: Summary of a Comparative Study of Clorgyline and Pargyline in Depressed Patients (Lipper, Murphy, Slater & Buchsbaum, 1979)

| Parameter | Clorgyline Group | Pargyline Group |

| Number of Patients | 8 | 8 |

| Patient Population | Depressed patients (crossover design) | Depressed patients (crossover design) |

| Clorgyline Dosage | 30 mg/day | Not applicable |

| Pargyline Dosage | Not applicable | 75-100 mg/day |

| Treatment Duration | 4 weeks for each drug | 4 weeks for each drug |

| Primary Outcome | Changes on observer-rated and self-rated depression scales | Changes on observer-rated and self-rated depression scales |

| Reported Efficacy | Significantly greater antidepressant and antianxiety effects | Minimal changes in depression ratings; some activating effects |

| Notable Side Effects | Not specified in detail in the abstract | More side effects reported than with clorgyline |

Experimental Protocols of Key Clinical Studies

Miller, Roberts & Fellner (1964): A Study of the Antidepressant Effects of Pargyline

-

Objective: To evaluate the antidepressant effects of Pargyline in an office practice setting.

-

Study Design: An open-label, observational study.

-

Participants: 25 outpatients with a diagnosis of depression.

-

Intervention: Patients were treated with Pargyline at doses ranging from 25 mg to 100 mg per day.

-

Outcome Measures: The primary outcome was based on the clinical judgment of the treating physicians regarding the patients' improvement. No standardized rating scales were reported in the abstract.

-

Key Findings: The authors concluded that Pargyline demonstrated a "low order of clinical effectiveness as an antidepressant agent" and was not as dependable or effective as other available antidepressant medications at the time.

Janecek, Schiele & Vestre (1963): Pargyline and Tranylcypromine in the Treatment of Hospitalized Depressed Patients

-

Objective: To compare the antidepressant efficacy of Pargyline with that of Tranylcypromine in hospitalized depressed patients.

-

Study Design: A comparative study.

-

Participants: 40 hospitalized patients diagnosed with psychotic depressive reactions were assigned to either the Pargyline or Tranylcypromine treatment group.

-

Intervention: The Pargyline group received a mean daily dose of 125 mg (range 50-200 mg). The Tranylcypromine group received daily doses ranging from 20 to 60 mg. The treatment duration was four weeks.

-

Outcome Measures: Patient improvement was assessed using the Multidimensional Scale for Rating Psychiatric Patients.

-

Key Findings: While the Pargyline group showed some improvement, Tranylcypromine was found to be a more effective antidepressant in this patient population. Both drugs were associated with similar side effects.

Lipper, Murphy, Slater & Buchsbaum (1979): Comparative behavioral effects of clorgyline and pargyline in man

-

Objective: To compare the antidepressant and other behavioral effects of clorgyline (a preferential MAO-A inhibitor) and pargyline (a preferential MAO-B inhibitor).

-

Study Design: A crossover study.

-

Participants: 16 depressed patients participated, with 8 completing the crossover phase.

-

Intervention: Patients received either clorgyline (30 mg/day) or pargyline (75-100 mg/day) for four weeks, followed by a crossover to the other drug.

-

Outcome Measures: Antidepressant effects were evaluated using both observer-rated and self-rated scales.

-

Key Findings: Clorgyline demonstrated significantly greater antidepressant and antianxiety effects compared to pargyline. Pargyline produced minimal changes in depression ratings but did have some activating effects and was associated with more side effects. This study suggested that the inhibition of MAO-A might be more critical for antidepressant efficacy.

Preclinical Studies on Pargyline's Antidepressant-like Effects

Early preclinical research in animal models provided further evidence for the potential antidepressant effects of Pargyline and helped to elucidate its neurochemical mechanisms.

Quantitative Data from Preclinical Studies

Table 4: Effects of Chronic Pargyline on Monoamine Metabolism in the Rat Brain (Campbell et al., 1979)

| Brain Region | Monoamine/Metabolite | % Change vs. Control (Pargyline Treatment) |

| Whole Brain | Norepinephrine | Increased |

| Whole Brain | Serotonin | Increased |

| Whole Brain | Dopamine | Increased |

| Whole Brain | 5-HIAA (Serotonin Metabolite) | Decreased |

| Whole Brain | HVA (Dopamine Metabolite) | Decreased |

| Whole Brain | MHPG (Norepinephrine Metabolite) | Decreased |

Note: Specific percentage changes were not available in the abstract.

Experimental Protocols of Key Preclinical Studies

Campbell et al. (1979): The effects of chronic regimens of clorgyline and pargyline on monoamine metabolism in the rat brain

-

Objective: To investigate the effects of chronic administration of clorgyline and pargyline on the metabolism of monoamines in the rat brain.

-

Animals: Male rats.

-

Drug Administration: Rats were treated with daily injections of either clorgyline or pargyline for 21 days.

-

Biochemical Analysis: Following the treatment period, the levels of norepinephrine, serotonin, dopamine, and their major metabolites (5-HIAA, HVA, and MHPG) were measured in the brain.

-

Key Findings: Chronic treatment with pargyline led to significant increases in the brain concentrations of norepinephrine, serotonin, and dopamine, and a corresponding decrease in their metabolites. This provided direct evidence that pargyline's MAO-inhibiting activity alters brain neurochemistry in a manner consistent with its proposed antidepressant mechanism.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Pargyline's antidepressant action and a typical experimental workflow for assessing MAO inhibition.

Caption: Proposed signaling pathway of Pargyline's antidepressant effect.

Caption: Experimental workflow for an in vitro MAO inhibition assay.

Conclusion

The early studies on Pargyline's antidepressant effects, conducted in the 1960s and 1970s, were instrumental in establishing the potential of MAO inhibitors as a class of antidepressant medications. While Pargyline itself did not become a mainstream antidepressant, these initial clinical and preclinical investigations provided crucial data on its mechanism of action, neurochemical effects, and clinical potential. The findings from this era, particularly the comparative studies with other MAOIs, helped to shape the understanding that MAO-A inhibition is a key factor in antidepressant efficacy. For today's researchers and drug development professionals, this historical context underscores the foundational principles of monoaminergic modulation in the treatment of depression and serves as a reminder of the iterative process of psychopharmacological discovery.

Foundational Research on Pargyline and its Neuroprotective Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargyline (B1678468), a well-established monoamine oxidase (MAO) inhibitor, has garnered significant interest for its potential neuroprotective effects beyond its primary enzymatic inhibition. This technical guide provides an in-depth analysis of the foundational research into pargyline's role in neuroprotection, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential in neurodegenerative diseases. This document synthesizes key quantitative data, details experimental methodologies, and visually represents the complex biological processes involved to serve as a comprehensive resource for the scientific community.

Introduction

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the death of neurons through apoptotic and other cell death pathways. Pargyline, a propargylamine-based irreversible inhibitor of monoamine oxidase, has been investigated for its capacity to mitigate neuronal cell death. While its primary function is the inhibition of MAO-A and MAO-B, preventing the breakdown of monoamine neurotransmitters, evidence suggests that its neuroprotective properties may also stem from mechanisms independent of MAO inhibition, largely attributed to its propargylamine (B41283) moiety.[1][2] This guide explores the core scientific findings that underpin the neuroprotective potential of pargyline.

Mechanism of Action in Neuroprotection

Pargyline's neuroprotective effects are multifaceted, involving both MAO-dependent and independent pathways.

-

Monoamine Oxidase Inhibition: Pargyline is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[3] By inhibiting these enzymes, pargyline increases the levels of neurotransmitters like dopamine (B1211576) and serotonin (B10506) in the brain. The inhibition of MAO-B is particularly relevant in the context of Parkinson's disease, as it reduces the oxidative stress generated by dopamine metabolism.[4]

-

Anti-Apoptotic Properties: A significant aspect of pargyline's neuroprotective action is its ability to modulate the cellular machinery of apoptosis. Research indicates that the propargylamine structure is crucial for these anti-apoptotic effects.[1][2] Pargyline has been shown to influence the expression and function of key apoptotic regulatory proteins.

-

Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis. Pargyline has been observed to modulate the balance between pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, shifting the equilibrium towards cell survival.[1][5]

-

Inhibition of Caspase Activation: Caspases are a family of proteases that execute the final stages of apoptosis. Pargyline has been shown to prevent the activation of key executioner caspases, such as caspase-3, thereby halting the apoptotic cascade.[1]

-

Mitochondrial Protection: The mitochondrion is a central player in apoptosis. Pargyline helps maintain mitochondrial integrity by preventing the decline of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[5][6]

-

Activation of Pro-Survival Signaling Pathways: Pargyline has been demonstrated to activate intracellular signaling cascades that promote neuronal survival. These include the Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][3][5]

Quantitative Data

The following tables summarize key quantitative findings from foundational research on pargyline.

| Parameter | Enzyme | Value | Reference |

| IC50 | MAO-A | 11.52 nM | [3] |

| MAO-B | 8.20 nM | [3] | |

| Ki | MAO-A | 13 µM | [1] |

| MAO-B | 0.5 µM | [1] | |

| Caption: Table 1. Inhibitory constants of Pargyline for MAO-A and MAO-B. |

| Treatment Group | Striatal Dopamine Metabolite Levels (Relative to Control) | Reference |

| MPTP-treated | Dopamine: Depleted | [7] |

| DOPAC: Decreased | [7] | |

| HVA: Decreased | [7] | |

| Pargyline + MPTP-treated | Dopamine: Levels maintained near baseline | [7] |

| DOPAC: Levels maintained near baseline | [7] | |

| HVA: Levels maintained near baseline | [7] | |

| Caption: Table 2. In Vivo Effects of Pargyline on Dopamine Metabolites in an MPTP-induced rat model of Parkinson's disease. |

Signaling Pathways

The neuroprotective effects of pargyline are mediated by complex signaling networks. The following diagrams illustrate the key pathways involved.

Caption: Pargyline's Anti-Apoptotic Pathway via Bcl-2 Family Regulation.

Caption: Pargyline's Pro-Survival Signaling Pathways.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the foundational research of pargyline's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of pargyline against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y).

-

Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pargyline Pre-treatment: Treat the cells with various concentrations of pargyline (e.g., 1 µM, 10 µM, 100 µM) for 24 hours.

-

Neurotoxin Challenge: Introduce a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA (6-hydroxydopamine) at a pre-determined toxic concentration and incubate for another 24 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for Bcl-2 and Bax

This protocol is used to quantify the expression levels of pro- and anti-apoptotic proteins.

-

Protein Extraction: Following treatment with pargyline and a neurotoxin, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of the executioner caspase-3.

-

Cell Lysis: After treatment, lyse the cells and collect the supernatant.

-

Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye (e.g., TMRM or JC-1) to assess changes in mitochondrial membrane potential.

-

Cell Staining: Treat cells as described in the cell viability assay. In the final hour of incubation, add TMRM or JC-1 dye to the culture medium.

-

Image Acquisition: Visualize the cells using a fluorescence microscope.

-

Quantification: Measure the fluorescence intensity. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion

The foundational research on pargyline reveals a promising neuroprotective agent with a multifaceted mechanism of action. While its role as a MAO inhibitor contributes to its beneficial effects, particularly in the context of dopamine metabolism, its ability to modulate apoptosis and activate pro-survival signaling pathways, likely through its propargylamine moiety, highlights its potential as a therapeutic candidate for neurodegenerative diseases. Further research, including well-controlled clinical trials, is warranted to fully elucidate its clinical efficacy in neuroprotection. This guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat neurodegeneration.

References

- 1. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propargylamine containing compounds as modulators of proteolytic cleavage of amyloid-beta protein precursor: involvement of MAPK and PKC activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of short and long-lasting effects of pargyline on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The essentiality of Bcl-2, PKC and proteasome-ubiquitin complex activations in the neuroprotective-antiapoptotic action of the anti-Parkinson drug, rasagiline [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pargyline Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargyline hydrochloride is a well-established pharmacological tool, primarily known as an irreversible inhibitor of monoamine oxidases (MAOs), with a preference for MAO-B over MAO-A.[1][2] Its application in research extends from neuroscience to cancer biology, where it is used to study the roles of MAOs in various cellular processes.[2][3] Proper preparation of Pargyline hydrochloride solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the dissolution, storage, and use of Pargyline hydrochloride, along with a summary of its solubility and a diagram of its mechanism of action.

Data Presentation

Solubility and Storage of Pargyline Hydrochloride

Proper dissolution and storage are paramount for maintaining the efficacy and stability of Pargyline hydrochloride. The following table summarizes its solubility in common laboratory solvents and recommended storage conditions.

| Parameter | Details | Source(s) |

| Molecular Weight | 195.69 g/mol | [1][4] |

| Solubility in Water | ~39-50 mg/mL | [1][5] |

| Solubility in DMSO | ~20-100 mg/mL (variable) | [1][2][4] |

| Solubility in Ethanol | ~30-39 mg/mL | [1][5] |

| Solubility in PBS (pH 7.2) | ~5 mg/mL | [1][6] |

| Solid Form Storage | Stable for at least four years at -20°C. | [1] |

| Stock Solution Storage (in DMSO or Ethanol) | Up to 1 year at -80°C; up to 1 month at -20°C. Avoid repeated freeze-thaw cycles. | [1][2][3] |

| Aqueous Solution Storage | Prepare fresh daily; do not store for more than one day. | [1][6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Pargyline Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

Pargyline hydrochloride (solid powder)

-

Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)[1]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculation: Calculate the mass of Pargyline hydrochloride needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, weigh out 1.957 mg of Pargyline hydrochloride (Mass = 10 mmol/L * 1 mL * 195.69 g/mol ).

-

Dissolution: Aseptically add the weighed Pargyline hydrochloride to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[4] If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.[4]

-

Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.[7] Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][2][3]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM Pargyline hydrochloride stock solution in DMSO (from Protocol 1)

-

Sterile cell culture medium or buffer (e.g., PBS)

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-

Thawing: Thaw a single-use aliquot of the 10 mM Pargyline hydrochloride stock solution at room temperature.

-

Dilution: Determine the final concentration needed for your experiment. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

-

Mixing: Gently mix the working solution by pipetting or inverting the tube.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the Pargyline hydrochloride-treated samples (e.g., 0.1% DMSO in the example above).[7] The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.[4]

-

Application: Use the freshly prepared working solution immediately to treat your cells.[4]

Mandatory Visualization

Experimental Workflow for Pargyline Hydrochloride Solution Preparation

Caption: Workflow for preparing Pargyline hydrochloride solutions.

Signaling Pathway of Pargyline Hydrochloride's Mechanism of Action

Pargyline hydrochloride is an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes located on the outer mitochondrial membrane.[1] MAOs are responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[8] By inhibiting MAOs, Pargyline prevents the breakdown of these neurotransmitters, leading to their accumulation.[1] In the context of cancer, Pargyline has also been shown to inhibit lysine-specific demethylase 1 (LSD1), affecting cell proliferation and apoptosis.[2]

Caption: Mechanism of action of Pargyline hydrochloride.

References

Pargyline Administration in Preclinical Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of pargyline (B1678468), a non-selective and irreversible monoamine oxidase (MAO) inhibitor, in preclinical behavioral research. This document outlines pargyline's mechanism of action, detailed protocols for its administration in key behavioral assays, and a summary of expected quantitative outcomes.

Pargyline inhibits both MAO-A and MAO-B, leading to an elevation in the levels of several key monoamine neurotransmitters in the brain, including serotonin (B10506), norepinephrine, and dopamine (B1211576).[1] These neurotransmitters are crucial regulators of mood and behavior.[1] While historically used as an antihypertensive agent, its psychoactive properties have made it a subject of interest for its potential antidepressant, anxiolytic, and other behavioral effects in preclinical models.[1]

Mechanism of Action: Monoamine Oxidase Inhibition

Pargyline's primary mechanism of action involves the irreversible inhibition of monoamine oxidase enzymes.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.[3][4] By inhibiting both isoforms, pargyline administration leads to a significant increase in the synaptic availability of these neurotransmitters, thereby modulating various behavioral paradigms.

Figure 1: Pargyline's mechanism of action.

Data Presentation: Quantitative Effects of Pargyline

The following tables summarize the quantitative data from preclinical studies investigating the effects of pargyline on neurotransmitter levels and behavioral outcomes.

Table 1: Effects of Pargyline on Brain Monoamine Levels

| Species | Dose & Route | Brain Region | Neurotransmitter | % Change from Control | Reference |

| Rat | 75 mg/kg, i.p. | Striatum | Extracellular Dopamine | ~155% increase from baseline | [1] |

| Rat | 50 mg/kg, s.c. | Striatum | Dopamine Metabolites (HVA, DOPAC) | Significant decrease | [5] |

| Mouse | Not Specified | Cerebral Cortex | Serotonin | Increased | [6] |

| Mouse | Not Specified | Hypothalamus | Norepinephrine | Increased | [6] |

Table 2: Behavioral Effects of Pargyline in Preclinical Models

| Species | Pargyline Dose & Route | Behavioral Test | Key Findings | Reference |

| Rat (Wistar) | 1 mg/kg/day for 21-28 days | Apomorphine-induced stereotypy | Statistically significant increase in stereotyped behavior. | [7] |

| Rat (Albino) | Immunization with BSA-conjugated Pargyline | Open Field Test | Potent decrease of motor, orientation, and exploratory activity. | [8] |

| Rat (Albino) | Immunization with BSA-conjugated Pargyline | Porsolt Forced Swim Test | Increase in immobility time ("despair"). | [8] |

| Rat (Albino) | Immunization with BSA-conjugated Pargyline | Elevated Plus Maze | Notable signs of fear and anxiety. | [8] |

| Dog (Beagle) | 5.0 mg/kg, s.c. (Pretreatment) | Observation (MPTP model) | Did not prevent transient hypokinesia. | [8] |

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

Protocol:

-

Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone.

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes prior to the test.

-

Drug Administration: Administer pargyline or vehicle at the desired dose and route, with a predetermined pretreatment time.

-

Procedure:

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore the arena for a set period (typically 5-10 minutes).

-

Record the session using a video tracking system.

-

-

Data Analysis:

-

Locomotor Activity: Total distance traveled, mean velocity.

-

Anxiety-Like Behavior: Time spent in the center zone versus the periphery, latency to enter the center zone, number of entries into the center zone.

-

Exploratory Behavior: Rearing frequency.

-

-

Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between subjects to eliminate olfactory cues.

References

- 1. Does monoamine oxidase inhibition by pargyline increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-response effects of beta-phenylethylamine on stereotyped behavior in pargyline-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. Comparison of short and long-lasting effects of pargyline on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the monoamine oxidase inhibitors clorgyline and pargyline on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic clorgyline and pargyline increase apomorphine-induced stereotypy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Utilizing Pargyline to Modulate Monoamine Neurotransmitter Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargyline (B1678468) is a well-characterized propargylamine-based irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. By inhibiting MAO, pargyline effectively increases the synaptic availability of key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Historically used as an antihypertensive agent, its potent effects on monoaminergic systems have made it a valuable tool in neuroscience research for studying mood, behavior, and neurodegenerative diseases.[1]

These application notes provide a comprehensive overview of pargyline's biochemical properties, detailed protocols for its use in experimental settings, and expected outcomes on monoamine neurotransmitter levels.

Mechanism of Action

Pargyline acts as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2] The inhibition is mechanism-based, wherein the propargyl group of pargyline forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme, leading to its inactivation. While it inhibits both isoforms, some studies suggest a slight preference for MAO-B.[3] The sustained inhibition of MAO allows for the accumulation of monoamine neurotransmitters within the presynaptic terminal, leading to increased vesicular filling and subsequent enhanced release into the synaptic cleft.

Data Presentation

Pargyline Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of pargyline against MAO-A and MAO-B across various studies. It is important to note that absolute values can vary depending on the experimental conditions (e.g., enzyme source, substrate, assay methodology).

| Enzyme Target | Potency Metric | Value | Species/System | Reference |

| MAO-A | Ki | 13 µM | Not Specified | [4] |

| MAO-B | Ki | 0.5 µM | Not Specified | [4] |

| MAO-A | IC50 | 11.52 nM | Not Specified | [3] |

| MAO-B | IC50 | 8.20 nM | Not Specified | [3] |

| MAO-A | IC50 | ~11 nM | Human | [3] |

| MAO-B | IC50 | 404 nM | Human | [3] |

In Vivo Effects on Monoamine Neurotransmitter Levels

Administration of pargyline leads to a significant increase in the extracellular concentrations of monoamine neurotransmitters in various brain regions. The table below provides a summary of reported quantitative changes.

| Neurotransmitter | Brain Region | Dose and Route | % Increase from Baseline / Fold Change | Species | Reference |

| Dopamine | Striatum | 75 mg/kg, i.p. | ~156% increase (from 9 nM to 14 nM) | Rat | [5] |

| Dopamine | Striatum | Ischemia model, pre-treatment | Dramatically increased (156 times baseline) | Rat | [6] |

| 3H-Methoxytyramine (Dopamine metabolite) | Whole Brain | 50 mg/kg, s.c. | 50-100 fold increase | Rat | [7] |

| Serotonin | Striatum | 10 mg/kg, i.p. (with Fluoxetine) | ~4-fold increase | Rat | [8] |

| Norepinephrine | Not specified | Not specified | Not specified | Not specified |

Note: Quantitative data for norepinephrine is less consistently reported in the literature reviewed.

Mandatory Visualizations

Caption: Pargyline inhibits MAO, increasing monoamine availability.

References

- 1. Use of microdialysis for in-vivo monitoring of hydroxyl free-radical generation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Does monoamine oxidase inhibition by pargyline increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of transient forebrain ischemia and pargyline on extracellular concentrations of dopamine, serotonin, and their metabolites in the rat striatum as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of short and long-lasting effects of pargyline on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Application of Pargyline in Neurochemical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pargyline (B1678468) is a well-characterized monoamine oxidase (MAO) inhibitor that has been instrumental in neurochemical research for decades.[1][2] As an irreversible inhibitor of both MAO-A and MAO-B, pargyline administration leads to a significant accumulation of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and serotonin (B10506), in the brain.[1][3][4] This property makes it a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological processes. Although initially developed as an antihypertensive agent, its potent effects on neurochemistry have been widely leveraged in preclinical research to study conditions such as Parkinson's disease and depression.[1][5][6]

These application notes provide a comprehensive overview of the in vivo use of pargyline for neurochemical studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

Pargyline acts as a non-selective and irreversible inhibitor of monoamine oxidase enzymes, which are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters.[1][2][3] There are two main isoforms of this enzyme:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.[3][4]

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine.[3][4]

By irreversibly binding to and inhibiting both MAO-A and MAO-B, pargyline prevents the breakdown of these neurotransmitters, leading to their increased concentration in the presynaptic terminals and subsequent enhancement of monoaminergic neurotransmission.[3][4] While pargyline is generally considered non-selective, some studies suggest it exhibits a degree of selectivity for MAO-B, particularly with a single dose administration; however, chronic administration leads to non-selective inhibition of both isoforms.[1] One of its major metabolites, N-propargylbenzylamine, is a potent and selective inhibitor of MAO-B.[1][7]

Data Presentation

The following tables summarize the quantitative effects of pargyline on neurochemical levels in vivo, as reported in various studies.

Table 1: In Vivo Effects of Pargyline on Extracellular Dopamine and Metabolites in the Rat Striatum

| Dosage and Route of Administration | Animal Model | Brain Region | Analyte | Basal Level | Change After Pargyline | Reference |

| 75 mg/kg, i.p. | Rat | Striatum | Dopamine | 9 nM | Increased by 14 nM | [8] |

| 75 mg/kg, i.p. | Rat | Striatum | DOPAC | Not specified | Decreased | [9] |

| 75 mg/kg, i.p. | Rat | Striatum | HVA | Not specified | Decreased | [9] |

| 50 mg/kg, s.c. | Rat | Striatum | DOPAC | Not specified | Normalized after 24 hours | [10] |

| 50 mg/kg, s.c. | Rat | Striatum | HVA | Not specified | Normalized after 24 hours | [10] |

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid

Table 2: In Vivo Effects of Pargyline on Brain Monoamine Levels

| Dosage and Route of Administration | Animal Model | Brain Region | Analyte | Effect | Reference |

| Not specified | Animal models | Brain | Serotonin | Elevated | [1] |

| Not specified | Animal models | Brain | Norepinephrine | Elevated | [1] |

| Not specified | Animal models | Brain | Dopamine | Elevated | [1] |

| 30 mg/kg (acute) | Rat | Brain | Phenylethylamine (PEA) | Significantly increased | [7] |

Experimental Protocols

The following protocols provide a detailed methodology for a typical in vivo neurochemical study using pargyline in a rodent model. The most common technique for measuring real-time changes in extracellular neurotransmitter levels is in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).

Pargyline Solution Preparation

-

Vehicle Selection: Pargyline hydrochloride is soluble in aqueous solutions. Sterile 0.9% saline or phosphate-buffered saline (PBS) are commonly used vehicles for in vivo administration.[11]

-

Preparation:

-

Weigh the desired amount of pargyline hydrochloride under sterile conditions.

-

Dissolve in the appropriate volume of sterile saline or PBS to achieve the target concentration (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, prepare a 2.5 mg/ml solution).

-

Ensure the solution is completely dissolved and clear before administration.

-

Prepare fresh solutions on the day of the experiment.

-

In Vivo Microdialysis Procedure

This protocol is adapted for use in rats and can be modified for other rodent models.

-

Materials:

-

Pargyline solution

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis probes (concentric or linear)

-

Guide cannula

-

Surgical instruments

-

Dental cement

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the stereotaxic coordinates for the target brain region (e.g., for the striatum in rats: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from bregma).[12]

-

Slowly lower the guide cannula to the desired depth.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe into the guide cannula.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[12][13]

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

-

Collect baseline dialysate samples (e.g., every 10-20 minutes).

-

Administer pargyline via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples for the desired duration of the experiment to monitor changes in neurotransmitter levels.

-

Store collected samples at -80°C until analysis.[14]

-

Neurochemical Analysis by HPLC

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrochemical detector (for monoamines)

-

Reversed-phase C18 column

-

-

Procedure:

-

Prepare a mobile phase suitable for the separation of monoamines (e.g., a phosphate (B84403) buffer with an ion-pairing agent and an organic modifier like methanol (B129727) or acetonitrile).

-

Set the electrochemical detector to an oxidizing potential that allows for the sensitive detection of dopamine, serotonin, and their metabolites.

-

Thaw the dialysate samples and inject a fixed volume into the HPLC system.

-

Generate a standard curve with known concentrations of the analytes of interest.

-

Quantify the concentration of neurotransmitters and metabolites in the dialysate samples by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of Pargyline as a monoamine oxidase inhibitor.

Experimental Workflow

Caption: Experimental workflow for in vivo neurochemical studies with Pargyline.

References

- 1. Pargyline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pargyline prevents MPTP-induced parkinsonism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-propargylbenzylamine, a major metabolite of pargyline, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Does monoamine oxidase inhibition by pargyline increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of transient forebrain ischemia and pargyline on extracellular concentrations of dopamine, serotonin, and their metabolites in the rat striatum as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of short and long-lasting effects of pargyline on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Detecting Pargyline in Biological Samples: A Detailed LC-MS/MS Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Pargyline in various biological matrices—plasma, urine, and brain tissue—using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are synthesized from established methodologies for small molecule quantification and are intended to serve as a robust starting point for method development and validation in a research or clinical setting.

Introduction

Pargyline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). Its therapeutic potential and pharmacological effects necessitate sensitive and specific analytical methods for its detection and quantification in biological samples. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical assays. This application note details the sample preparation, chromatographic separation, and mass spectrometric conditions for the determination of Pargyline.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Below are recommended protocols for plasma, urine, and brain tissue.

2.1.1. Plasma: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Pargyline-d4 at 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject 10 µL into the LC-MS/MS system.

2.1.2. Urine: Dilute-and-Shoot

For many urine samples, a simple dilution is sufficient to reduce matrix effects.

-

To 50 µL of urine sample, add 10 µL of the internal standard (IS) working solution.

-

Add 440 µL of the initial mobile phase to bring the total volume to 500 µL.

-

Vortex thoroughly.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial and inject 10 µL.

2.1.3. Brain Tissue: Homogenization and Liquid-Liquid Extraction